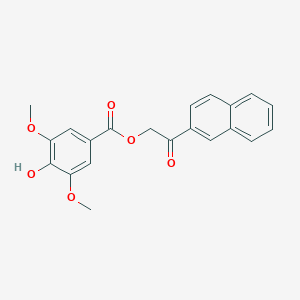

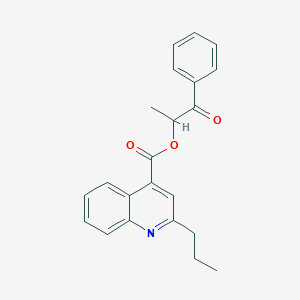

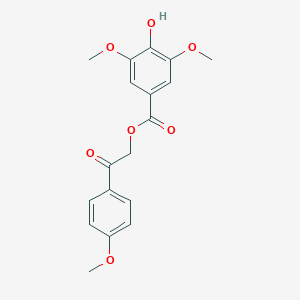

![molecular formula C18H21N3O3S B500550 1-((3-(tert-butyl)-4-ethoxyphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole CAS No. 942358-27-2](/img/structure/B500550.png)

1-((3-(tert-butyl)-4-ethoxyphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-((3-(tert-butyl)-4-ethoxyphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole” is a derivative of the triazole class of compounds . Triazoles are a group of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Synthesis Analysis

The synthesis of 1-sulfonyl-1,2,3-triazoles, which includes the compound , can be achieved through an efficient room temperature method. This involves the reaction of in situ generated copper(I) acetylides and sulfonyl azides . Copper(I) thiophene-2-carboxylate (CuTC) catalyst is used to produce the title compounds under both non-basic anhydrous and aqueous conditions in good yields .

Chemical Reactions Analysis

As latent diazo compounds, 1-sulfonyl-1,2,3-triazoles serve as convenient progenitors of reactive azavinyl carbenes . These electron-deficient heterocycles stand out as an important exception in the family of generally stable and unreactive 1,2,3-triazoles: the weakened N1–N2 bond in 1-sulfonyl derivatives facilitates their ring-chain isomerism, which leads to the formation of diazoimines, and subsequent decomposition to the transition metal stabilized carbenes .

Aplicaciones Científicas De Investigación

I have conducted several searches to find detailed scientific research applications for the compound “1-((3-(tert-butyl)-4-ethoxyphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole”, also known as “1-(3-tert-butyl-4-ethoxyphenyl)sulfonylbenzotriazole”. Unfortunately, the searches did not return specific information on unique applications for this compound.

The available literature primarily discusses general advances in the synthesis and synthetic applications of 1,2,3-triazole derivatives , which may include compounds similar to the one you’re interested in. However, without specific information on the compound itself, I’m unable to provide a comprehensive analysis as requested.

Mecanismo De Acción

Target of Action

It’s worth noting that 1,2,3-triazole derivatives have been widely explored in pharmaceutical research due to their broad spectrum of medicinal applications against several malignant cells, microorganisms, and viruses . They have shown significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .

Mode of Action

1,2,3-triazoles are known to interact with various biological targets through different types of interactions like electrostatic interaction, pi-anion interaction, h-bonding, and van der waals interaction . These interactions can lead to changes in the biological activity of the target molecules.

Biochemical Pathways

1,2,3-triazoles and their derivatives have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

1,2,3-triazole-based scaffolds are known for their chemical stability, effective dipole moment, capability of hydrogen bonding, and aromatic character, which enhance their ability to interact with biomolecular targets and their stability against metabolic degradation .

Result of Action

1,2,3-triazoles and their derivatives are known to exhibit a wide range of biological activities, including anti-proliferative, anti-hiv, anti-inflammation, antimicrobial, anticonvulsant, anti-leishmanial, anti-trypanosomal, etc .

Action Environment

It’s worth noting that the biological activity of 1,2,3-triazoles can be influenced by various factors, including the presence of other molecules, ph, temperature, and the specific characteristics of the biological environment .

Propiedades

IUPAC Name |

1-(3-tert-butyl-4-ethoxyphenyl)sulfonylbenzotriazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S/c1-5-24-17-11-10-13(12-14(17)18(2,3)4)25(22,23)21-16-9-7-6-8-15(16)19-20-21/h6-12H,5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDSSVOGFBCGKLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((3-(tert-butyl)-4-ethoxyphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

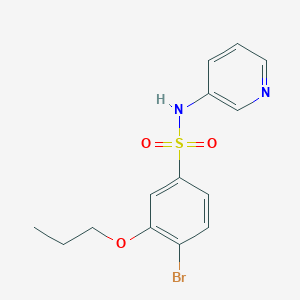

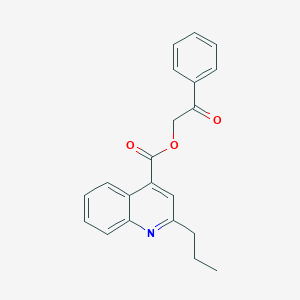

![1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B500470.png)

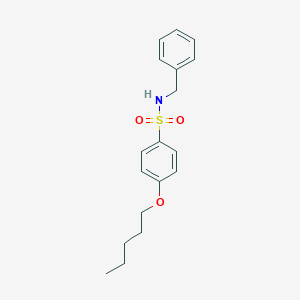

![4-[(4-Pentyloxyphenyl)sulfonyl]morpholine](/img/structure/B500478.png)

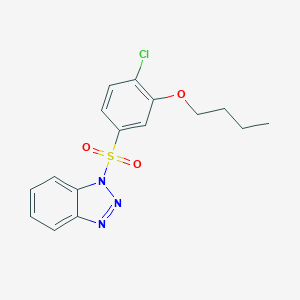

![1-[3-methyl-4-(pentyloxy)benzenesulfonyl]-1H-imidazole](/img/structure/B500482.png)

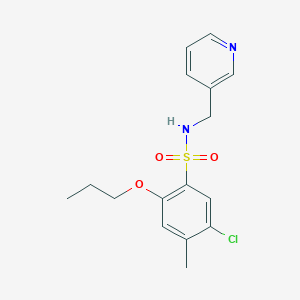

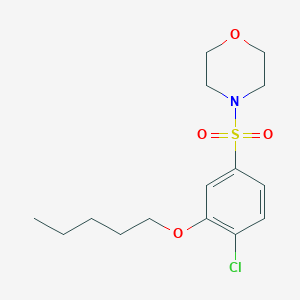

![4-[(3-Methyl-4-pentyloxyphenyl)sulfonyl]morpholine](/img/structure/B500487.png)

![Ethyl 4-{[3-methyl-4-(pentyloxy)phenyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B500488.png)